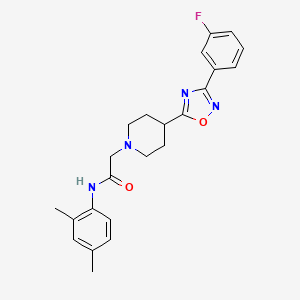

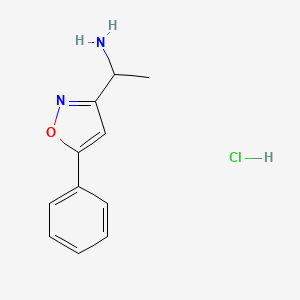

![molecular formula C14H12FN5OS2 B2375964 N-(2-fluorofenil)-2-{[4-amino-5-(tiofen-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida CAS No. 886927-08-8](/img/structure/B2375964.png)

N-(2-fluorofenil)-2-{[4-amino-5-(tiofen-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide is a synthetic organic compound featuring a thiophene ring, a triazole ring, and a fluorinated aromatic amide. Its unique structural components allow for diverse reactivity and applications.

Aplicaciones Científicas De Investigación

Chemistry: : Used as a precursor for synthesizing complex molecules. Biology : Investigated for its potential as a pharmacophore in drug design. Medicine : Examined for its antimicrobial, antifungal, and anticancer activities. Industry : Utilized in the synthesis of specialty chemicals and polymers.

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit5-lipoxygenase (5-LOX) , an enzyme that plays a crucial role in the biosynthesis of leukotrienes, bioactive lipids that contribute to inflammatory responses .

Mode of Action

The compound’s phenyl, 1,3,4-thiadiazole, and benzothiophene cores may interact with a number of lipophilic amino acids , which could influence the activity of the enzyme.

Biochemical Pathways

The compound may affect the leukotriene biosynthesis pathway by inhibiting the 5-LOX enzyme . This could lead to a decrease in the production of leukotrienes, which are involved in inflammatory responses. The downstream effects could include a reduction in inflammation and associated symptoms.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its potential inhibition of the 5-LOX enzyme . By reducing the production of leukotrienes, the compound could potentially alleviate inflammation and associated symptoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Thiophene Derivative Formation: : Starting from thiophene, the compound undergoes nitration, reduction, and then cyclization to form 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole.

Triazole Incorporation: : The triazole is then subjected to a thioether formation reaction with 2-chloro-N-(2-fluorophenyl)acetamide, forming the final compound under mild base conditions.

Industrial Production Methods: Scaling up involves optimizing reaction conditions to maintain high yields and purity. Common techniques include continuous flow synthesis and automated batch reactors.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : Forms sulfoxides and sulfones.

Reduction: : Reduces nitro groups to amines.

Substitution: : Halogenation and alkylation reactions.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid.

Reducing Agents: : Lithium aluminium hydride or catalytic hydrogenation.

Solvents and Catalysts: : Dimethyl sulfoxide (DMSO), dichloromethane, and palladium catalysts.

Major Products: The reactions yield various oxidized and reduced derivatives, along with substitution products like halogenated or alkylated versions.

Comparación Con Compuestos Similares

Comparison: Similar compounds include those with thiophene and triazole rings but differ in substituents.

List of Similar Compounds

2-{[4-amino-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromophenyl)acetamide

This compound's unique combination of structural elements makes it a versatile tool in scientific research and industrial applications. Curious about how it works in a specific field?

Propiedades

IUPAC Name |

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5OS2/c15-9-4-1-2-5-10(9)17-12(21)8-23-14-19-18-13(20(14)16)11-6-3-7-22-11/h1-7H,8,16H2,(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZONLCTDADGEGMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2375881.png)

![Ethyl 4-(2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2375882.png)

![4-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2375885.png)

![2-(2-methoxyethoxy)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2375887.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2375890.png)

![1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2375894.png)

![(E)-2-(6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2375895.png)

![3-(4-chlorobenzamido)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2375897.png)